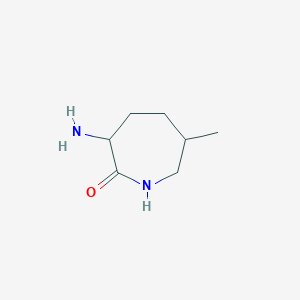![molecular formula C7H6ClN3O B13061297 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure, which includes a chlorine atom and a dihydropyrido ring, makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves multicomponent reactions. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired heterocyclic structure. For instance, the synthesis might involve the use of 2,6-dichloropyrazine as a starting material, which undergoes metalation/formylation followed by cyclization to form the pyrazinone ring .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous manufacturing processes. These processes are designed to ensure safety and scalability. For example, a continuous stirred-tank reactor (CSTR) process can be used to handle the heterogeneity of the reaction mixture and address safety concerns associated with the accumulation of highly energetic intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazinone compounds.
Wissenschaftliche Forschungsanwendungen
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It can be used in the design of pharmaceutical agents due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-1H-pyrazolo[3,4-b]pyrazine: This compound shares a similar pyrazine core but differs in the substitution pattern and ring structure.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic framework but differ in the nitrogen positioning and functional groups.
Uniqueness
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of a dihydropyrido ring. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Eigenschaften
Molekularformel |
C7H6ClN3O |
|---|---|
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
6-chloro-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C7H6ClN3O/c8-5-2-1-4-7(11-5)9-3-6(12)10-4/h1-2H,3H2,(H,9,11)(H,10,12) |
InChI-Schlüssel |
PVPSHOHSPGMOLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(N1)N=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)


![Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B13061234.png)

![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)





![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)


